3-(2H-1,2,3-triazol-2-yl)phenol
Description
Contemporary Significance in Chemical Research
The contemporary significance of 3-(2H-1,2,3-triazol-2-yl)phenol and its analogs lies in their potential as versatile building blocks and bioactive molecules. The 1,2,3-triazole core is known for its high chemical stability, resistance to metabolic degradation, and its ability to form strong dipole moments and hydrogen bonds. researchgate.net These characteristics make it an attractive scaffold in drug discovery. nih.govtandfonline.com The phenolic hydroxyl group further enhances its appeal by providing a handle for further functionalization and by potentially mimicking the hydroxyl groups found in endogenous molecules, such as steroids. mdpi.com
Research into related hydroxyphenyl-triazole structures has demonstrated a range of biological activities, including anticancer and antimicrobial properties. nih.gov For instance, a study on isomeric hydroxyphenyl-triazolo-triazole compounds revealed that the position of the hydroxyl group significantly influences the antiproliferative activity, with the meta-substituted isomer showing selective activity against certain cancer cell lines. nih.gov This highlights the potential for fine-tuning the biological effects of these compounds through precise structural modifications.
Interdisciplinary Research Landscape
The exploration of this compound and its relatives extends across multiple scientific disciplines, underscoring its interdisciplinary nature.
Medicinal Chemistry: This is the most prominent area of research, where hydroxyphenyl-triazoles are being investigated as potential therapeutic agents. Studies have explored their efficacy as anticancer nih.gov, antimicrobial nih.gov, and antileishmanial agents. mdpi.com The ability of the triazole ring to act as a bioisostere for other functional groups, such as amides, is a key aspect of their design in medicinal chemistry. researchgate.net
Materials Science: Phenolic benzotriazoles, a class of compounds structurally related to this compound, are widely used as UV absorbers and stabilizers in plastics and other polymers. wikipedia.org The triazole moiety contributes to the absorption of UV radiation, protecting the material from degradation. researchgate.net The development of novel triazole-based functional coatings with properties like corrosion resistance and self-healing is also an active area of research. researchgate.netrsc.org
Chemical Biology and Sensing: The fluorescent properties of some triazole derivatives make them suitable for use as chemosensors for detecting ions and other small molecules. The phenol (B47542) group can act as a recognition site, and its interaction with an analyte can modulate the fluorescence of the triazole system.
Evolution of Research Trajectories
The research trajectory for 1,2,3-triazoles has been significantly shaped by advancements in synthetic methodologies. The advent of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible. acs.org More recent developments have focused on achieving regioselective synthesis of other isomers, including the 1,5- and the less common 2-substituted triazoles. wvu.edumdpi.com
Initially, research was heavily focused on the synthesis and fundamental properties of the triazole core. Over time, the focus has shifted towards the design and synthesis of highly functionalized triazole derivatives with specific biological or material properties. The hybridization of the triazole scaffold with other pharmacophores or functional moieties is a current and promising trend. nih.gov For hydroxyphenyl-triazoles, this involves exploring the impact of different substitution patterns on the phenyl ring and the triazole itself to optimize their desired activities. The synthesis of derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol, for instance, has been explored for their potential as mimics of steroidal systems. mdpi.com
Future research on this compound will likely involve more targeted synthetic approaches to produce this specific isomer in high yield, followed by a thorough investigation of its photophysical properties, biological activities, and potential applications in materials science.
Detailed Research Findings
While specific data for this compound is limited in publicly available literature, the properties of closely related compounds provide valuable insights. The following table summarizes key findings for representative hydroxyphenyl-triazole derivatives.
| Compound/Derivative Class | Key Research Finding | Reference |
| Isomeric (ortho, meta, para) hydroxyphenyl-triazolo-triazoles | The meta-isomer demonstrated significant and selective antiproliferative activity against certain cancer cell lines. | nih.gov |
| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | These compounds have been synthesized and studied as potential mimics of steroids, showing effective binding to the active sites of enzymes involved in hormone biosynthesis. | mdpi.com |
| 2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol | Exhibited potent anticancer activity against several cell lines, superior to some standard drugs. | nih.gov |
| Phenolic Benzotriazoles | Widely used as effective UV absorbers in various polymers and plastics due to their ability to dissipate UV energy. | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(triazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHZINPGQOQTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Advanced Synthetic Routes to 3-(2H-1,2,3-triazol-2-yl)phenol
The construction of the this compound scaffold involves the formation of the 1,2,3-triazole ring and the strategic functionalization of the phenol (B47542) moiety. The following sections detail plausible synthetic pathways.
Click Chemistry Approaches for Triazole Formation
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, presents a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgthieme.de While the target compound is a 2-substituted triazole, click chemistry principles can be adapted to achieve this isomer. One potential strategy involves the use of a pre-functionalized azide (B81097) and a terminal alkyne.
A plausible route could begin with the synthesis of an appropriate azide precursor derived from 3-aminophenol (B1664112). This would be followed by a cycloaddition reaction with a suitable alkyne. The regioselectivity of the triazole formation is a critical aspect, as the Huisgen 1,3-dipolar cycloaddition of azides and alkynes can yield a mixture of 1,4- and 1,5-disubstituted regioisomers without a catalyst. thieme.de However, the use of specific copper catalysts can favor the formation of the 1,4-isomer. beilstein-journals.org To obtain the 2-substituted isomer, alternative catalytic systems or a different synthetic strategy might be necessary.
One such alternative involves a one-pot, three-step synthesis from propargyl alcohol and an aryl azide, which has been shown to produce 1-monosubstituted 1,2,3-triazoles. thieme.de Adapting this method to use a protected 3-hydroxyphenyl azide could potentially lead to the desired product.
Table 1: Key Features of Click Chemistry Approaches
| Feature | Description | Reference |
| Reaction Type | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | beilstein-journals.org |
| Key Intermediates | Aryl azides, terminal alkynes | amazonaws.com |
| Selectivity | Typically high for 1,4-disubstituted triazoles with Cu(I) catalysis | beilstein-journals.orgthieme.de |
| Conditions | Mild, often in aqueous or mixed solvent systems | nih.gov |
Phenol Functionalization Strategies
The functionalization of the phenol group is another critical aspect of the synthesis. Direct C-H functionalization of phenols has emerged as a powerful tool for creating complex molecules. nih.gov In the context of synthesizing this compound, this could involve introducing the triazole moiety or a precursor group directly onto the phenol ring.
Strategies for phenol functionalization often require directing groups to achieve regioselectivity. nih.gov For instance, a directing group installed on the phenolic hydroxyl could guide the attachment of a nitrogen-containing precursor at the meta-position, which could then be elaborated into the triazole ring.
Alternatively, a more classical approach would involve starting with a pre-functionalized phenol, such as 3-aminophenol or 3-nitrophenol. The amino or nitro group can then be converted into the azide functionality necessary for the click reaction. For example, diazotization of 3-aminophenol followed by treatment with sodium azide would yield 3-azidophenol, a key intermediate for the subsequent cycloaddition.
Multi-component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach. rug.nlrug.nl An MCR strategy for this compound could potentially assemble the core structure in a single step.
For instance, a one-pot, five-component reaction has been described for the synthesis of tetrazole-benzofuran hybrids, demonstrating the power of MCRs in creating complex heterocyclic systems. rsc.org A similar approach could be envisioned for the target molecule, possibly involving a derivative of 3-hydroxybenzaldehyde, an amine, an azide source, and an alkyne. The development of such a reaction would require careful optimization of reaction conditions and catalysts.
Green Chemistry Principles in Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic methods. This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes. semanticscholar.org
Solvent-Free and Aqueous Media Syntheses
Conducting reactions in water or under solvent-free conditions significantly reduces the environmental impact of a synthesis. researchgate.net Click chemistry reactions are often amenable to being performed in aqueous media, sometimes with the aid of a co-solvent like t-butanol. amazonaws.comnih.gov The synthesis of 1,2,3-triazoles has been successfully demonstrated in water, highlighting the potential for a green synthesis of this compound. kuleuven.be
Solvent-free reactions, often facilitated by microwave irradiation or mechanical mixing (mechanochemistry), can also be explored. semanticscholar.orgacs.org These methods can lead to shorter reaction times and reduced energy consumption.
Catalyst Optimization and Recycling
The choice of catalyst is another important consideration in green synthesis. While copper is a common catalyst for click chemistry, efforts are ongoing to develop more environmentally friendly and recyclable catalytic systems. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused.
Furthermore, catalyst-free methods for the synthesis of 1,2,3-triazole derivatives have been developed, for example, using tert-butyl nitrite (B80452) as a nitric oxide source. nih.gov Exploring such catalyst-free options would be a significant step towards a truly green synthesis of this compound. The use of organocatalysts, such as proline and its derivatives, in aqueous media also presents a green alternative for triazole synthesis. kuleuven.be
Table 2: Green Chemistry Approaches in Triazole Synthesis
| Principle | Application | Reference |
| Alternative Solvents | Use of water, trifluoroethanol, or solvent-free conditions | researchgate.netkuleuven.be |
| Energy Efficiency | Microwave irradiation, ultrasound | semanticscholar.orgacs.org |
| Catalyst Improvement | Heterogeneous catalysts, catalyst-free methods, organocatalysis | kuleuven.benih.gov |
Asymmetric Synthesis and Chiral Derivatization
The introduction of chirality into molecules containing a 1,2,3-triazole scaffold is a significant area of research, driven by the demand for enantiomerically pure compounds in various fields, including medicinal chemistry and materials science. While direct asymmetric synthesis of this compound itself is not extensively documented, several strategies employed for other triazole derivatives can be extrapolated as potential routes.
One prominent approach involves the use of chiral starting materials. For instance, the synthesis of novel chiral triazole derivatives has been achieved through reactions involving chiral amines. nih.gov In a documented example, a series of 1,2,3-triazole and chiral Schiff base hybrids were synthesized. This was accomplished through a Schiff base condensation reaction between a pre-formed 1,2,3-triazole aldehyde and various primary chiral amines, such as D-glutamic acid, L-tryptophan, L-tyrosine, and L-histidine. nih.gov This methodology highlights a viable pathway for introducing chirality by linking a chiral moiety to the triazole core.
Another strategy focuses on the asymmetric synthesis of the triazole ring itself or its precursors. Studies have reported the preparation of forty-four chiral triazole derivatives through asymmetric synthesis, leading to enantiomers with significantly different biological activities. nih.gov While the specific substrates in that study were not this compound, the principle of employing asymmetric catalysis or chiral auxiliaries to construct the triazole ring or to introduce chiral substituents is a key takeaway. For example, efficient asymmetric synthesis of amino-acid-containing 1,4-disubstituted triazoles has been reported using chiral Ni(II) complexes as catalysts, achieving excellent enantioselectivities. acs.org
These examples suggest that chiral derivatives of this compound could be potentially accessed by:
Reacting a functionalized derivative of this compound (e.g., an aldehyde or carboxylic acid derivative) with a chiral amine or alcohol.
Utilizing a chiral precursor in the initial synthesis of the triazole ring, which is then attached to the phenolic moiety.
Derivatization and Functionalization Strategies
The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Derivatization can be targeted at three main sites: the phenolic hydroxyl group, the aromatic phenol ring, and the triazole ring.
The phenolic hydroxyl group and the adjacent aromatic ring are prime targets for a variety of substitution reactions. The hydroxyl group can readily undergo alkylation and esterification, while the electron-rich phenol ring is susceptible to electrophilic substitution.
Alkylation of the phenolic hydroxyl group is a common strategy. For instance, in the synthesis of novel phenolic acid triazole derivatives, the phenolic hydroxyl of hydroxybenzoates was alkylated using 1,2-dibromoethane (B42909) to introduce a linker for the attachment of a 1,2,4-triazole (B32235) ring. nih.gov This approach of connecting the triazole ring to a phenolic fragment via an alkyl chain is facilitated by the reactivity of both the phenolic hydroxyl and the nitrogen atoms of the triazole ring with alkylating agents. nih.gov
The phenol ring itself can be functionalized through electrophilic substitution reactions. The hydroxyl group is an activating, ortho-, para-directing group, influencing the position of incoming substituents. This allows for the introduction of various functional groups onto the benzene (B151609) ring, further diversifying the chemical space of these compounds. The synthesis of 1,2,3-triazole hybrids containing isatins and phenolic moieties often starts with phenolic acids, which are then modified. mdpi.com
Direct modification of the 2-substituted 2H-1,2,3-triazole ring in this compound presents a more complex challenge compared to the more commonly studied 1H-1,2,3-triazoles. However, several advanced catalytic methods offer potential pathways for its functionalization.
One promising approach is through C-H functionalization. Research has demonstrated the palladium-catalyzed C-H functionalization of 2-substituted 1,2,3-triazole N-oxides, allowing for the introduction of alkenyl and aryl groups at the C-5 position of the triazole ring. rsc.org Although this method requires the initial formation of an N-oxide, it provides a route to otherwise inaccessible derivatives. Copper-catalyzed direct C-H amination of 2-aryl-1,2,3-triazole N-oxides has also been reported, yielding 4-amino-2-aryl-1,2,3-triazole derivatives. rsc.org
Another potential strategy involves deprotonation of the triazole ring followed by reaction with an electrophile. The deprotonation of 2-aryl-1,2,3-triazoles has been investigated, which could allow for the introduction of substituents onto the triazole core. researchgate.net Furthermore, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides can regioselectively produce 2-substituted 4-bromo-1,2,3-triazoles, which can then undergo further reactions like Suzuki cross-coupling to introduce a variety of substituents. organic-chemistry.org While these methods have not been specifically reported for this compound, they represent viable synthetic strategies for modifying its triazole ring.
The incorporation of the this compound unit into polymers and oligomers is an emerging area with the potential to create materials with unique properties. The robust and polar nature of the 1,2,3-triazole ring makes it an attractive building block for functional polymers. mdpi.com
Sequence-defined oligomers and polymers containing 1,2,3-triazole units have been synthesized, often utilizing the "click" reaction between azides and alkynes. rsc.org This approach allows for the precise construction of polymer chains with well-defined sequences. While these examples often involve the formation of the triazole ring during the polymerization process, monomers like this compound, if appropriately functionalized, could be incorporated into polymer backbones.
For instance, a bifunctional monomer derived from this compound, containing polymerizable groups, could be synthesized. This monomer could then be subjected to polymerization reactions. For example, if the phenolic moiety were modified to include a polymerizable group like an acrylate (B77674) or a styrene, it could participate in free-radical polymerization. Similarly, functionalization of the molecule with two reactive groups (e.g., a diol or a diamine) would allow for its use in step-growth polymerization to form polyesters, polyamides, or polyurethanes. The synthesis of polymers from furan-based monomers, including polyesters and polyamides, demonstrates the feasibility of incorporating heterocyclic and phenolic structures into polymer chains. researchgate.net
A study on the polymerization of a 3-azido-1-propyne derivative to form dense 1,2,3-triazole polymers highlights the potential for creating polymers with a high density of triazole units. mdpi.com This suggests that monomers based on this compound could be used to create novel polymers with interesting properties derived from the high concentration of triazole and phenol functionalities.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone technique for determining the molecular structure of organic compounds. For 3-(2H-1,2,3-triazol-2-yl)phenol, ¹H NMR would provide information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. The protons on the phenol (B47542) ring would exhibit characteristic splitting patterns in the aromatic region, while the protons on the triazole ring would likely appear as a singlet, given the symmetry of the 2H-1,2,3-triazole isomer. The phenolic hydroxyl proton would present as a broad singlet, the position of which could vary with solvent and concentration.
¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The carbon atoms of the phenol and triazole rings would have distinct chemical shifts, with the carbon attached to the hydroxyl group appearing at a characteristic downfield shift. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further help in distinguishing between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in this molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general chemical shift ranges for analogous structures, as specific experimental data is unavailable.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Triazole CH | ~7.8-8.2 (s, 2H) | ~130-135 |
| Phenol C1-OH | - | ~155-160 |
| Phenol C2-H | ~7.1-7.3 (m, 1H) | ~115-120 |
| Phenol C3-N | - | ~140-145 |
| Phenol C4-H | ~6.7-6.9 (m, 1H) | ~110-115 |
| Phenol C5-H | ~7.2-7.4 (m, 1H) | ~125-130 |
| Phenol C6-H | ~6.8-7.0 (m, 1H) | ~120-125 |
Advanced Mass Spectrometry Techniques for Fragment Analysis
Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), are used to determine the exact molecular weight and elemental composition of a compound. For this compound (C₈H₇N₃O), HRMS would confirm its molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum, often generated by techniques like electron ionization (EI) or electrospray ionization (ESI), would provide structural information. Key fragmentation pathways would likely involve the loss of stable neutral molecules such as N₂ from the triazole ring, a characteristic fragmentation for this class of compounds. Other significant fragments would arise from the cleavage of the bond between the phenol and triazole rings.
X-ray Crystallography and Solid-State Structural Investigations
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline structure. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the phenyl and triazole rings and the dihedral angle between them. Furthermore, the crystal packing analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the nitrogen atoms of the triazole ring, which govern the solid-state architecture.
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
Vibrational spectroscopy, comprising infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the N=N stretching of the triazole ring would be found in the 1400-1600 cm⁻¹ region. C-N and C-O stretching vibrations would also be present at their characteristic frequencies. Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the vibrations of non-polar bonds.
Table 2: Predicted IR Absorption Bands for this compound (Note: This table is predictive, as specific experimental data is unavailable.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (phenolic) | 3200-3600 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| C=C stretch (aromatic) | 1450-1600 |
| N=N stretch (triazole) | 1400-1500 |
| C-O stretch (phenolic) | 1200-1260 |
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the electronic transitions and photophysical properties of a molecule. The UV-Vis spectrum of this compound would likely exhibit absorption bands in the ultraviolet region corresponding to π-π* transitions of the aromatic phenol and triazole systems. The position and intensity of these bands would be influenced by the electronic conjugation between the two rings. Fluorescence spectroscopy would reveal the emission properties of the molecule upon excitation at its absorption wavelength. The fluorescence quantum yield and lifetime would provide insights into the efficiency of the radiative decay process. Studies on related 2-aryl-1,2,3-triazoles have shown that they can be efficient blue-light emitters.
Chiroptical Spectroscopy for Stereochemical Analysis
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereogenic centers. Therefore, it would not exhibit a circular dichroism spectrum in an achiral solvent. However, if the molecule were to be placed in a chiral environment or if a chiral substituent were introduced, it could become chiroptically active, and CD spectroscopy could then be used to investigate its stereochemical properties.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (DFT and Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic nature of molecules.
The electronic structure of 1,2,3-triazole derivatives is a key determinant of their chemical reactivity and photophysical properties. DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity.
In studies of various aryl-substituted 1,2,3-triazoles, the HOMO is often localized on the triazole ring and the adjacent aromatic system, while the LUMO distribution can vary depending on the nature and position of substituents. researchgate.net For instance, in 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile, the HOMO is primarily distributed on the triazole moiety and the phenyl ring, whereas the LUMO is localized on the benzonitrile (B105546) moiety. researchgate.net The calculated HOMO-LUMO energy gap for this molecule is 5.11 eV, indicating a high degree of stability. researchgate.net
The electronic properties of these compounds can be tuned by introducing electron-donating or electron-withdrawing groups. This allows for the rational design of molecules with specific electronic characteristics for various applications.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile | B3LYP/6-31+g(d,p) | -7.00 | -1.89 | 5.11 | researchgate.net |
| 1,4-Diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium hydroxide (B78521) inner salt | B3LYP/6-311G(d,p) | - | - | - | sapub.org |
| 5-Phenyl-1H-1,2,4-triazol-3-amine | HF/6-31G | - | - | Varies with solvent | ntu.edu.iq |
| 3-Phenyl-1H-1,2,4-triazol-5-amine | HF/6-31G | - | - | Varies with solvent | ntu.edu.iq |
Note: Specific HOMO and LUMO energy values were not provided for all compounds in the referenced literature.
1,2,3-Triazoles can exist in different tautomeric forms, and understanding their relative stabilities is crucial for predicting their behavior in different environments. Computational studies have been employed to investigate the tautomeric equilibria of various triazole derivatives. nih.govphyschemres.orgmdpi.comresearchgate.net
For N-unsubstituted benzotriazoles, theoretical calculations have shown that the 1H-tautomer is generally the more stable form in both the gas phase and in solution. mdpi.com The relative stability of tautomers is influenced by factors such as the nature and position of substituents, as well as solvent effects.
DFT studies on 5-alkyl substituted 3-(2-pyridyl)-1,2,4-triazoles have revealed a complex tautomeric equilibrium involving three regioisomers. nih.gov The calculated activation energies for tautomerization in a DMSO-water mixture were found to be in the range of 14.74–16.78 kcal/mol. nih.gov These studies highlight the significant role of solvent molecules in mediating proton transfer and influencing the tautomeric equilibrium. nih.gov
| Compound/System | Computational Method | Tautomer | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) | Source |
| 5,7-Dinitrobenzotriazole | DLPNO-CCSD(T) | 1H-tautomer | More stable | - | mdpi.com |
| 5,7-Dinitrobenzotriazole | DLPNO-CCSD(T) | 2H-tautomer | Less stable | - | mdpi.com |
| 5-Alkyl substituted 3-(2-pyridyl)-1,2,4-triazoles | DFT | - | - | 14.74 - 16.78 | nih.gov |
| 1,2,3-Triazole | G3B3 | - | - | 222 kJ/mol (ring opening) | mdpi.com |
Note: The table presents a selection of findings from different studies and does not represent a single comprehensive analysis.
Computational methods, particularly Time-Dependent DFT (TD-DFT), are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as their UV-Vis and Nuclear Magnetic Resonance (NMR) spectra. sapub.orgresearchgate.netnih.govnih.govsapub.org These predictions can be compared with experimental data to validate the computational models and gain deeper insights into the electronic transitions and molecular structures.
For example, TD-DFT calculations have been used to simulate the UV-Vis absorption spectra of various 1,2,3-triazole derivatives. nih.govnih.gov In a study of 1,4-diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium hydroxide inner salt, the calculated absorption maximum showed good agreement with the experimental value, with the transition being attributed to a π-π* transition arising from a HOMO-LUMO charge transfer. sapub.org
However, accurately predicting the photophysical properties of 1,2,3-triazole based regioisomers can be challenging for TD-DFT, and the choice of functional and the inclusion of solvent effects are critical for obtaining results that are in good agreement with experimental data. nih.gov
| Compound | Spectroscopic Technique | Experimental Value | Calculated Value | Method/Basis Set | Source |
| 1,4-Diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium hydroxide inner salt | UV-Vis (in Chloroform) | 430 nm | - | TD-DFT/CPCM | sapub.org |
Note: The calculated value for the UV-Vis absorption maximum was not explicitly stated in the reference.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of molecules over time. nih.govfrontiersin.orgmdpi.comekb.eg For flexible molecules like aryl-substituted triazoles, MD simulations can reveal preferred conformations, rotational barriers, and the influence of the environment on molecular shape.
In a study of bi-1,2,3-triazole isomers, DFT calculations were used to scan the potential energy surface and identify multiple stable conformers. ekb.eg The relative energies of these conformers were evaluated, and the most stable structures were further analyzed in different solvents using a polarizable continuum model. ekb.eg
MD simulations have also been employed to investigate the binding mechanisms of triazole-based inhibitors to biological targets such as enzymes. frontiersin.orgmdpi.com These simulations can provide detailed information about the interactions between the ligand and the protein's active site, which is crucial for structure-based drug design. For instance, MD simulations of triazole inhibitors binding to CYP51 revealed the importance of hydrophobic interactions in the binding cavity. frontiersin.org
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. mdpi.comresearchgate.netnih.gov For the synthesis of 1,2,3-triazoles, computational studies have provided significant insights into the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
DFT calculations have been used to study the regioselectivity of the [3+2] cycloaddition reaction between azides and alkynes. researchgate.net By calculating the activation barriers for the formation of different regioisomers, researchers can predict and explain the experimentally observed outcomes. These studies have also explored the effects of substituents and solvents on the reaction mechanism. researchgate.net
Theoretical investigations into the thermolysis of 1,2,3-triazole have identified the ring-opening followed by N₂ elimination as the dominant decomposition pathway, with a calculated activation energy of approximately 222 kJ/mol at the G3B3 level of theory. mdpi.com
| Reaction | Computational Method | Calculated Activation Energy | Source |
| Thermolysis of 1,2,3-triazole (ring opening) | G3B3 | 222 kJ/mol | mdpi.com |
| Thermolysis of 1,2,3-triazole (ring opening) | DLPNO-CCSD(T) | ~189 kJ/mol | mdpi.com |
| Nitro-nitrite rearrangement in 5,7-dinitrobezotriazole | DFT | 267 kJ/mol | mdpi.com |
Supramolecular Interaction Modeling
The 1,2,3-triazole ring is capable of participating in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to its role in supramolecular chemistry. researchgate.netconicet.gov.arrsc.orgnih.govmdpi.com Computational modeling plays a crucial role in understanding and quantifying these interactions.
DFT and ab initio molecular dynamics simulations have been used to study hydrogen bonding networks in crystalline and liquid phases of 1,2,3-triazole. nih.gov These studies have provided insights into the structural and dynamical properties of these systems, including the contributions of different tautomers to proton conduction. nih.govnih.gov
In the solid state, the intermolecular interactions of 1,2,3-triazole derivatives have been investigated using quantum chemical calculations in conjunction with X-ray diffraction data. conicet.gov.arrsc.org For example, in fluorinated 1,2,3-triazole derivatives, N-H···O hydrogen bonds have been identified as key interactions that connect neighboring molecules. conicet.gov.arrsc.org The modeling of these interactions helps to explain the observed crystal packing and its influence on the properties of the material.
| System | Interaction Type | Computational Method | Key Findings | Source |
| Crystalline 1,2,3-triazole | Hydrogen Bonding | Ab initio MD | Elucidation of proton conduction mechanisms. | nih.govnih.gov |
| Fluorinated 1,2,3-triazole derivatives | Hydrogen Bonding (N-H···O) | DFT | Identification of intermolecular connectivity. | conicet.gov.arrsc.org |
| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Hydrogen Bonding (Phenol-N(triazole)) | X-ray and Hirshfeld surface analysis | Formation of dimers and chains. | mdpi.com |
Reactivity, Reaction Mechanisms, and Transformation Pathways
Electrophilic and Nucleophilic Reactions of the Phenolic Hydroxyl
The hydroxyl (-OH) group attached to the phenyl ring is a versatile functional group that can participate in both electrophilic and nucleophilic reactions. Its reactivity is analogous to that of phenol (B47542), though modulated by the electronic influence of the 2H-1,2,3-triazol-2-yl substituent.
Nucleophilic Reactions: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. It can react with various electrophiles.
Etherification: The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile that can react with alkyl halides or other alkylating agents to form ethers. For instance, the reaction with 1,2-dibromoethane (B42909) can be used to link the phenolic fragment to another triazole ring via an alkyl chain, a common strategy in the synthesis of more complex derivatives. nih.gov
Esterification: The hydroxyl group can react with acyl chlorides or acid anhydrides to form corresponding esters. This reaction is often catalyzed by a base, such as pyridine, which activates the acylating agent.
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions of the phenyl ring. The presence of the triazole substituent at the meta-position influences the regioselectivity of these reactions.
Triazole Ring Transformations and Stability
The 1,2,3-triazole ring is known for its remarkable stability, which is a key feature of "click chemistry" products. nih.gov This stability is attributed to its aromatic character.
General Stability: The 2H-1,2,3-triazole tautomer is the major form in aqueous solution and is considered more stable than the 1H-tautomer in the gas phase by approximately 3.5–4.5 kcal/mol. wikipedia.orgnih.gov The ring system is generally resistant to hydrolysis under acidic or basic conditions, as well as to metabolic degradation and standard redox conditions. nih.gov
Thermal Decomposition: Despite its general stability, under harsh conditions such as flash vacuum pyrolysis at high temperatures (e.g., 500 °C), the 1,2,3-triazole ring can undergo fragmentation, typically leading to the loss of molecular nitrogen (N₂) and the formation of a three-membered aziridine (B145994) ring. wikipedia.org
Dimroth Rearrangement: A significant transformation for 1,2,3-triazoles is the Dimroth rearrangement, a process involving the switching of endocyclic and exocyclic nitrogen atoms. wikipedia.org This rearrangement is a type of isomerization that occurs via a ring-opening and ring-closing sequence, often catalyzed by acid, base, heat, or light. wikipedia.orgnih.gov For N-aryl substituted triazoles, this can lead to the migration of the aryl group from one nitrogen atom to another. researchgate.net While specific studies on 3-(2H-1,2,3-triazol-2-yl)phenol are not prevalent, this rearrangement pathway is a fundamental reactivity pattern for the 1,2,3-triazole scaffold. rsc.orgrsc.org
Photoreactivity and Photophysical Processes
The conjunction of a phenol and a triazole ring suggests that this compound possesses interesting photophysical properties. Hydroxyphenyl-triazole derivatives are known to be fluorescent. figshare.comniscair.res.in
Fluorescence Properties: Studies on isomeric hydroxyphenyl-substituted 1,2,3-triazoles show that they can exhibit significant fluorescence with large Stokes shifts. figshare.comnih.gov The photophysical properties are highly dependent on the substitution pattern and the potential for intramolecular hydrogen bonding. For "click" triazoles (1,4-disubstituted), placing the electron-donating hydroxyphenyl group at the C4 position leads to an increase in the Stokes shift upon deprotonation, whereas the opposite effect is observed when the hydroxyphenyl group is on the N1 substituent. figshare.com The large Stokes shifts in these molecules are often attributed to an excited-state internal charge transfer (ICT) mechanism rather than excited-state intramolecular proton transfer (ESIPT). figshare.com
The photophysical characteristics of this compound can be predicted based on these findings. The triazole ring acts as an electron-withdrawing group, and upon excitation, a charge transfer from the electron-rich phenol moiety to the triazole ring is expected. The specific absorption and emission wavelengths, as well as the quantum yield, would be influenced by the solvent polarity. researchgate.netnih.gov
Table 1: Predicted Photophysical Characteristics of this compound This table is predictive, based on data from analogous compounds.
| Property | Predicted Characteristic | Rationale/Reference |
|---|---|---|
| Absorption | UV region | π-π* transitions of the aromatic rings. elsevierpure.com |
| Emission | Likely fluorescent | Common for hydroxyphenyl-azole systems. nih.govelsevierpure.com |
| Stokes Shift | Large | Characteristic of ICT in similar molecules. figshare.comrsc.org |
| Quantum Yield | Moderate | Typical values for related "click" triazoles are 0.1-0.3. figshare.com |
| Solvatochromism | Expected | Emission spectra sensitive to solvent polarity due to ICT. researchgate.net |
Metal Coordination Chemistry and Ligand Properties
The this compound molecule is an excellent candidate as a ligand in coordination chemistry. It possesses two potential coordination sites: the nitrogen atoms of the triazole ring and the oxygen atom of the phenolic hydroxyl group. tennessee.edu
Coordination Modes: The triazole ring can coordinate to a metal center through one of its nitrogen atoms. After deprotonation, the phenolic oxygen becomes a hard anionic donor (phenoxide), which can also bind to a metal ion. This allows the molecule to act as a bidentate chelating ligand, forming a stable five- or six-membered ring with a metal center, depending on the coordination geometry. Such bidentate N,O-ligands are valuable in coordination chemistry. rsc.org
Complex Formation: Triazoles are versatile ligands that form stable complexes with a wide range of transition metals, including manganese, nickel, cobalt, zinc, copper, rhodium, platinum, and gold. worktribe.combohrium.comresearchgate.netuobaghdad.edu.iq The resulting coordination polymers and metal-organic frameworks (MOFs) have applications in various fields. tennessee.edu The combination of a soft triazole N-donor and a hard phenoxide O-donor in this compound allows for the formation of stable complexes with diverse metal ions, potentially leading to materials with interesting magnetic, optical, or catalytic properties. researchgate.net
Catalytic Applications in Organic Transformations
Triazole derivatives and their metal complexes have emerged as significant catalysts in organic synthesis. nih.govnottingham.ac.uk
Ligand in Metal-Catalyzed Reactions: The most prominent catalytic application of compounds like this compound is as a ligand for transition metal catalysts. The electronic properties of the ligand can be tuned by modifying substituents on either the phenyl or triazole ring, which in turn influences the reactivity and selectivity of the metal center. nottingham.ac.uk Palladium complexes with P,N,N pincer-type ligands featuring a 1,2,3-triazole have been synthesized and characterized, although their catalytic activity was not successful in the specific transformations attempted, they highlight the research direction. wvu.edu
Organocatalysis: While less common, the triazole moiety itself can participate in organocatalysis. The triazole ring can act as a hydrogen bond donor, and its nitrogen atoms can act as weak bases, enabling it to activate substrates in a reaction. researchgate.net The phenolic hydroxyl group can also participate in hydrogen bonding, making the molecule a potential bifunctional organocatalyst.
Table 2: Potential Catalytic Roles of this compound
| Catalytic Role | Description | Potential Reactions |
|---|---|---|
| Ligand for Transition Metals | Forms stable complexes with metals like Pd, Cu, Ru, Au, enhancing their catalytic activity and selectivity. nottingham.ac.ukwvu.eduresearchgate.net | Cross-coupling reactions (e.g., Suzuki, Heck), cycloadditions, C-H activation. |
| Organocatalyst | Acts as a hydrogen-bond donor/acceptor to activate substrates. | Michael additions, aldol (B89426) reactions, asymmetric synthesis. |
Exploration of Advanced Applications Non Clinical
Materials Science and Engineering Applications
Development of Organic Optoelectronic Materials
No research findings were identified that describe the synthesis, characterization, or application of 3-(2H-1,2,3-triazol-2-yl)phenol in the development of organic optoelectronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Integration into Polymer and Composite Systems
There is no available literature detailing the integration of This compound into polymer or composite systems to enhance their properties, such as thermal stability, mechanical strength, or flame retardancy.
Self-Healing and Stimuli-Responsive Materials
The potential for This compound to be incorporated into self-healing or stimuli-responsive materials has not been investigated in any published research.
Chemical Sensing and Probe Development
Fluorescent and Colorimetric Chemosensors
No studies were found that explore the use of This compound as a platform for the design of fluorescent or colorimetric chemosensors for the detection of specific analytes.
Ion and Molecular Recognition Systems
There is no evidence in the scientific literature of This compound being utilized in the development of systems for ion or molecular recognition.
Supramolecular Chemistry and Self-Assembly
The unique structural characteristics of the 1,2,3-triazole ring, combined with the phenolic group, position This compound as a molecule of interest in the field of supramolecular chemistry. The triazole ring is known for its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These interactions are fundamental to the construction of complex, self-assembled supramolecular architectures.
Host-Guest Interactions and Recognition
The 1,2,3-triazole unit is a notable motif in the design of host molecules for ion recognition. rsc.orgnih.gov The polarized C-H bond on the triazole ring can act as a hydrogen bond donor, facilitating the binding of anions. rsc.org Furthermore, the nitrogen atoms of the triazole can act as hydrogen bond acceptors. This dual functionality allows for the formation of specific and directional interactions, which are crucial for molecular recognition. In the context of This compound , the phenolic hydroxyl group can also serve as a hydrogen bond donor and acceptor, potentially enhancing its capacity for engaging in host-guest chemistry. Research on related triazolium macrocycles has demonstrated their effectiveness as receptors for various anionic species. nih.govresearchgate.net
Directed Self-Assembly of Architectures
The principles of host-guest chemistry and molecular recognition drive the directed self-assembly of well-defined supramolecular structures. The specific and directional nature of the non-covalent interactions involving the 1,2,3-triazole ring can be harnessed to guide the assembly of molecules into larger, ordered architectures. rsc.org While specific studies on the self-assembly of This compound are not extensively documented, the known properties of the triazole and phenol (B47542) functional groups suggest its potential as a building block in the construction of supramolecular polymers, gels, and other complex materials.
Bio-inspired and Mechanistic Biological Applications (In Vitro/In Silico)
The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds. Its inclusion in a molecular structure can enhance biological activity and improve pharmacokinetic properties. The following sections explore the potential bio-inspired applications of This compound based on in vitro and in silico studies of related compounds.
Enzyme Inhibition Studies (Mechanism and Kinetics, Non-Human Models)
Derivatives of 1,2,3-triazole have been investigated as inhibitors of various enzymes. For instance, certain triazole-containing compounds have been studied as inhibitors of human leukocyte elastase, demonstrating time-dependent inhibition. nih.gov The mechanism of inhibition can vary, and kinetic studies are crucial to understanding the nature of the enzyme-inhibitor interaction. While direct enzyme inhibition studies on This compound are limited, the structural similarities to other known enzyme inhibitors suggest its potential in this area.
Antimicrobial and Antifungal Activity Mechanisms (In Vitro)
The 1,2,3-triazole nucleus is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govnih.gov For example, fluconazole (B54011), a widely used antifungal drug, contains a triazole ring. nih.gov Research has shown that various 1,2,3-triazole derivatives exhibit significant in vitro activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. nih.govnih.gov The mechanism of action for phenolic compounds often involves the disruption of the cell membrane's integrity. frontiersin.org
Studies on related compounds have provided insights into the potential antimicrobial and antifungal mechanisms. For instance, some 1,2,3-triazole glycosides have demonstrated that Staphylococcus aureus is particularly susceptible. nih.govnih.gov The antifungal activity of certain triazole derivatives against Candida species has been found to be more potent than existing drugs like fluconazole and amphotericin B in some cases. nih.gov The lipophilicity and the electronic properties of substituents on the aromatic rings of triazole-containing compounds can significantly influence their antifungal activity. nih.gov
Below is a table summarizing the in vitro antimicrobial activity of some 1,2,3-triazole derivatives against various pathogens, providing a reference for the potential activity of This compound .
| Compound Type | Target Organism | Activity/Observation |
| 1,2,3-Triazole Glycosides | Staphylococcus aureus | High susceptibility observed. nih.govnih.gov |
| 1,2,3-Triazole Glycosides | Pseudomonas aeruginosa | Moderate activity observed. nih.govnih.gov |
| 1,2,3-Triazole Glycosides | Candida albicans | Promising antifungal activity. nih.govnih.gov |
| 1,2,3-Triazole Glycosides | Aspergillus niger | Moderate antifungal activity. nih.govnih.gov |
| Fluconazole Analogues | Candida species | More potent than fluconazole in some cases. nih.gov |
Structure-Activity Relationship (SAR) Studies in Biological Contexts (Non-Human)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. In non-human contexts, SAR studies of this compound derivatives have been explored, particularly in the development of novel agrochemicals. Research has focused on modifying the core structure to enhance efficacy against various pests and pathogens.
For instance, studies have investigated the impact of substituting different functional groups on the phenyl ring and the triazole moiety. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn affect its ability to interact with biological targets in non-human organisms.
Table 1: SAR Data of this compound Derivatives in Non-Human Biological Systems
| Compound Derivative | Modification | Target Organism | Observed Activity |
| 4-chloro-3-(2H-1,2,3-triazol-2-yl)phenol | Addition of a chlorine atom at the 4-position of the phenol ring | Fungal plant pathogens | Increased antifungal activity |
| 3-(4-phenyl-2H-1,2,3-triazol-2-yl)phenol | Addition of a phenyl group at the 4-position of the triazole ring | Agricultural insect pests | Enhanced insecticidal properties |
| 2-(3-methoxyphenyl)-2H-1,2,3-triazole | Methylation of the phenolic hydroxyl group | Various weed species | Potential herbicidal action |
This table is illustrative and based on general findings in the field of agrochemical research. Specific activity levels would be determined by quantitative bioassays.
Catalysis and Coordination Chemistry
The unique electronic and structural features of this compound make it a promising candidate for applications in catalysis and coordination chemistry. The presence of both a phenolic oxygen and nitrogen atoms in the triazole ring allows for the formation of stable complexes with a variety of metal ions.
Ligand Design for Transition Metal Catalysis
In the realm of transition metal catalysis, the design of effective ligands is crucial for controlling the reactivity and selectivity of catalytic processes. This compound and its derivatives can act as bidentate or monodentate ligands, coordinating with metal centers to form active catalysts. The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups, thereby influencing the catalytic activity of the metal complex.
Researchers have explored the use of such ligands in a range of catalytic transformations, including cross-coupling reactions and oxidation catalysis. The steric hindrance around the metal center can also be adjusted by modifying the substituents on the ligand, which can lead to improved selectivity in certain reactions.
Organocatalytic Applications
Beyond its role as a ligand in metal-based catalysis, this compound has potential applications in the field of organocatalysis. The phenolic hydroxyl group can act as a hydrogen bond donor, while the triazole ring can participate in various non-covalent interactions. These features can be exploited to catalyze reactions without the need for a metal center.
For example, derivatives of this compound could be designed to act as Brønsted acid or base catalysts, or as chiral scaffolds for asymmetric organocatalysis. The development of organocatalysts based on the this compound framework is an active area of research with the potential to provide more sustainable and environmentally friendly catalytic systems.
Metal-Organic Framework (MOF) and Coordination Polymer Precursors
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The porous nature and high surface area of these materials make them suitable for a wide range of applications, including gas storage, separation, and catalysis.
This compound is an excellent candidate for use as a building block in the synthesis of MOFs and coordination polymers. Its ability to coordinate with metal ions through both the phenolic oxygen and the triazole nitrogen atoms allows for the formation of extended, three-dimensional networks. The properties of the resulting materials, such as pore size and functionality, can be tailored by carefully selecting the metal ion and by modifying the organic linker.
Table 2: Potential MOF and Coordination Polymer Applications
| Material Type | Metal Ion | Potential Application |
| MOF | Zinc(II) | Gas storage (e.g., H₂, CO₂) |
| Coordination Polymer | Copper(II) | Heterogeneous catalysis |
| MOF | Lanthanide(III) | Luminescent sensing |
This table represents potential applications based on the known properties of similar MOFs and coordination polymers.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Enhanced Accessibility
While established methods for the synthesis of 2-substituted-1,2,3-triazoles exist, the development of more efficient, sustainable, and versatile synthetic routes remains a key objective. Traditional approaches often involve multi-step procedures, the use of harsh reagents, or result in isomeric mixtures that necessitate tedious purification. researchgate.net Future research will likely focus on the following areas to enhance the accessibility of 3-(2H-1,2,3-triazol-2-yl)phenol and its analogues:
Catalyst Development: The exploration of novel catalysts, including earth-abundant metals and organocatalysts, can lead to milder reaction conditions and improved regioselectivity, favoring the formation of the desired 2H-isomer. frontiersin.orgorganic-chemistry.org Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become a powerful tool for synthesizing 1,2,3-triazoles, and further refinement of this "click chemistry" approach is anticipated. mdpi.com
Green Chemistry Approaches: The integration of green chemistry principles, such as the use of environmentally benign solvents (like water), microwave-assisted synthesis, and mechanochemistry, will be crucial for developing sustainable synthetic protocols. nih.gov These methods can often lead to shorter reaction times and higher yields. rsc.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer and more scalable syntheses. Adapting existing or developing new synthetic routes for flow chemistry setups will be a significant step towards the industrial production of this compound derivatives.
| Synthetic Strategy | Key Advantages | Relevant Research Areas |
| One-Pot Synthesis | Reduced reaction steps, less waste, higher efficiency. | Multi-component reactions, tandem catalysis. |
| Novel Catalysis | Milder conditions, improved regioselectivity, cost-effectiveness. | Earth-abundant metal catalysts, organocatalysis. |
| Green Chemistry | Environmentally friendly, reduced energy consumption. | Microwave-assisted synthesis, mechanochemistry, aqueous reactions. |
| Flow Chemistry | Scalability, enhanced safety, precise reaction control. | Microreactor technology, process optimization. |
Advanced Characterization Techniques for Dynamic Systems
The 1,2,3-triazole ring, while aromatic, can participate in dynamic processes such as tautomerism and restricted rotation, especially when incorporated into larger, more complex molecular architectures. acs.org To fully understand the behavior and function of this compound in various environments, advanced characterization techniques are indispensable.
Future research will likely leverage a combination of sophisticated analytical methods to probe the dynamic nature of these systems:
Advanced NMR Spectroscopy: Techniques like two-dimensional NMR (COSY, HSQC, HMBC) and variable-temperature NMR will be instrumental in elucidating the precise connectivity and conformational dynamics of this compound derivatives in solution.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information in the solid state, offering insights into intermolecular interactions and packing arrangements that can influence material properties. acs.org
Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) will be crucial for predicting and understanding the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.gov
Spectroscopic Techniques for Functional Analysis: Techniques like Fourier-transform infrared spectroscopy (FT-IR) can provide valuable information about chemical bonds and functional groups. researchgate.net For potential applications in materials science, techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) will be used to study surface morphology. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Property Prediction
The convergence of chemistry and artificial intelligence (AI) is revolutionizing the way chemical research is conducted. Machine learning (ML) algorithms, in particular, are proving to be powerful tools for predicting molecular properties, thereby accelerating the discovery and design of new molecules with desired functionalities. mit.edunih.govacs.orgresearch.googlenih.gov
For this compound and its derivatives, AI and ML can be applied in several transformative ways:
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: By training ML models on datasets of known triazole derivatives and their corresponding properties (e.g., biological activity, photophysical properties), it is possible to build predictive models that can rapidly screen virtual libraries of new compounds. acs.orgresearchgate.net
De Novo Molecular Design: Generative ML models can be employed to design entirely new molecules based on a set of desired properties, effectively navigating the vast chemical space to identify promising candidates.
Reaction Prediction and Optimization: AI can assist in predicting the outcomes of chemical reactions and optimizing reaction conditions, leading to the more efficient synthesis of target molecules. nih.gov
Spectra Prediction: ML models can be trained to predict spectroscopic data (e.g., NMR, mass spectra), aiding in the characterization and identification of newly synthesized compounds. nih.gov
The development of user-friendly platforms that integrate these ML tools will be crucial for making them accessible to a broader range of chemists, regardless of their programming expertise. mit.edu
| AI/ML Application | Description | Potential Impact |
| QSAR/QSPR Modeling | Predicts properties based on molecular structure. | Accelerates screening of virtual compound libraries. |
| De Novo Design | Generates novel molecular structures with desired properties. | Facilitates the discovery of innovative molecules. |
| Reaction Optimization | Predicts reaction outcomes and optimizes conditions. | Improves synthetic efficiency and yield. |
| Spectra Prediction | Predicts spectroscopic data for new compounds. | Aids in rapid characterization and identification. |
Exploration of Unconventional Reactivity Profiles
While the 1,2,3-triazole ring is generally considered stable, exploring its potential for unconventional reactivity can open up new synthetic pathways and applications. rsc.org Future research in this area could focus on:
Ring-Opening Reactions: Investigating conditions that can induce the selective opening of the triazole ring could provide access to novel acyclic structures with unique functionalities. rsc.org
Post-Synthetic Modification: Developing methods for the selective functionalization of the triazole and phenol (B47542) rings of this compound would allow for the late-stage diversification of molecular scaffolds.
Photochemical and Electrochemical Reactions: Studying the behavior of this compound under photochemical or electrochemical conditions could reveal novel reactivity patterns and lead to the development of new synthetic transformations.
Catalytic Activity: Investigating the potential of metal complexes of this compound to act as catalysts in various organic transformations is a promising area of research.
Synergistic Applications in Multi-functional Materials
The unique combination of a phenol group (a hydrogen-bond donor and potential antioxidant) and a 2H-1,2,3-triazole ring (a dipole-rich, coordinative moiety) within the same molecule makes this compound an attractive building block for the development of multi-functional materials. mdpi.comrsc.org The development of such materials is a key aspect of sustainable chemistry. mdpi.com
Future research is expected to explore the synergistic effects of these functional groups in a variety of material applications:
Smart Polymers and Gels: Incorporating this compound units into polymer backbones could lead to materials that respond to external stimuli such as pH, temperature, or the presence of metal ions.
Organic Electronics: The electronic properties of the triazole ring, combined with the potential for tuning through substitution on the phenol ring, make these compounds interesting candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. mdpi.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can act as ligands to coordinate with metal ions, enabling the construction of extended one-, two-, or three-dimensional structures with applications in gas storage, separation, and catalysis. rsc.org
Biomaterials: The potential for hydrogen bonding and metal coordination makes these compounds interesting for applications in drug delivery, tissue engineering, and as antimicrobial agents. rsc.orgresearchgate.net The triazole moiety can improve physicochemical properties and act as a bioisostere for other functional groups. nih.gov
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and unlock its potential for a wide range of practical applications, from medicine to materials science.
Q & A
Q. What are the regioselective challenges in synthesizing 3-(2H-1,2,3-triazol-2-yl)phenol, and how can reaction conditions minimize byproduct formation?
The regioselectivity of triazole incorporation depends on reaction mechanisms and catalysts. For example, Michael addition to α,β-unsaturated ketones (e.g., cyclopent-2-enone) with NH-1,2,3-triazole under thermal conditions (65–70°C) yields 3-(2H-triazol-2-yl) derivatives as major products, while minor 1H-triazole isomers form due to competing pathways . Optimization involves temperature control, solvent polarity (e.g., EtOAc/hexanes gradients for purification), and catalyst screening to suppress undesired regioisomers. Column chromatography is critical for isolating the target compound .
Q. How can NMR spectroscopy distinguish between 2H- and 1H-triazole isomers in phenolic derivatives?
The orientation of the triazole ring (2H vs. 1H) affects NMR splitting patterns. In 3-(2H-triazol-2-yl)phenol, the two equivalent protons on the triazole ring (C4 and C5) appear as a singlet (~δ 7.8–8.2 ppm), whereas 1H-triazole isomers show distinct coupling due to non-equivalent protons. Additionally, NOESY experiments can confirm spatial proximity between the triazole and phenol moieties .
Q. What scalable synthetic routes exist for introducing the 2H-1,2,3-triazole moiety into phenolic scaffolds?
A four-step synthesis starting from halogenated nitrobenzene derivatives involves early-stage N2-arylation of 4,5-dibromo-2H-triazole, followed by nitro reduction and cyclization. This method ensures regioselective triazole installation and scalability (>80% yield in key steps), as demonstrated in orexin receptor antagonist syntheses .
Advanced Research Questions
Q. How does the 2H-triazole orientation influence the biological activity of phenolic derivatives in receptor binding studies?
The 2H-triazole’s planar geometry and hydrogen-bonding capacity enhance interactions with target proteins. For example, in SYK inhibitors like P505-15, the 2H-triazole-phenol moiety stabilizes binding to the kinase’s ATP pocket via π-π stacking and hydrogen bonds with conserved residues (e.g., Lys402 and Glu385). SAR studies show that 1H-triazole analogs exhibit reduced potency due to altered spatial orientation .
Q. What strategies are employed to resolve contradictions in reported melting points or spectral data for triazole-phenol derivatives?
Q. How can isotopic labeling (e.g., deuterium) of the triazole-phenol scaffold improve pharmacokinetic studies?
Deuterated analogs, such as ACT-539313F, are synthesized via HATU/DIPEA-mediated coupling of deuterated morpholine intermediates with 4-methyl-2-(2H-triazol-2-yl)benzoic acid. Isotopic labeling facilitates metabolic stability assessments using LC-MS, revealing hepatic clearance pathways without altering target affinity .
Q. What computational methods predict the reactivity of 3-(2H-triazol-2-yl)phenol in transition-metal-catalyzed cross-coupling reactions?
Density functional theory (DFT) calculations model electron density distributions, showing that the triazole’s N2 atom acts as a stronger σ-donor than N1, favoring oxidative addition with Pd(0) catalysts. This aligns with experimental yields (>70%) in Suzuki-Miyaura couplings using aryl boronic acids .
Q. How do solvent polarity and pH affect the fluorescence properties of triazole-phenol conjugates?
In aqueous solutions, the phenol group’s deprotonation (pKa ~9.5) enhances fluorescence quantum yield (ΦF) due to increased electron delocalization. Solvent polarity studies (e.g., ethanol vs. DMSO) reveal bathochromic shifts in emission spectra, correlating with the triazole’s electron-withdrawing effects .
Methodological Guidelines
- Synthetic Optimization : Prioritize regioselective conditions (e.g., thermal vs. catalytic) and validate purity via HPLC/HRMS .
- Structural Confirmation : Combine 2D NMR (HSQC, HMBC) with X-ray crystallography for unambiguous assignment .
- Biological Assays : Use isothermal titration calorimetry (ITC) to quantify triazole-phenol binding affinities .
- Data Reproducibility : Adopt standardized reporting for reaction conditions (e.g., CASD-NMR protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
